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In the competitive landscape of drug discovery, the novelty and performance of synthesized

compounds are paramount. This guide provides a comprehensive assessment of a novel

synthesized derivative of 2-Bromo-5-methoxypyrazine, a key intermediate in the development

of pharmaceuticals. Through a comparative analysis with existing alternatives and supported

by experimental data, this document serves as a critical resource for researchers, scientists,

and professionals in drug development.

Introduction to 2-Bromo-5-methoxypyrazine
2-Bromo-5-methoxypyrazine is a heterocyclic organic compound with the chemical formula

C₅H₅BrN₂O and a molecular weight of 189.01 g/mol .[1] It serves as a versatile building block in

organic synthesis, particularly in the creation of complex molecules for the pharmaceutical and

agrochemical industries. Its pyrazine core, substituted with a bromine atom and a methoxy

group, offers reactive sites for various chemical transformations, including palladium-catalyzed

cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These

reactions are instrumental in the synthesis of novel compounds with potential therapeutic

applications.
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To assess the novelty of a new derivative, it is essential to compare its biological activity

against known compounds synthesized from the same precursor. This section details the

known derivatives of 2-Bromo-5-methoxypyrazine and their documented biological activities.

Kinase Inhibitors
The pyrazine scaffold is a common feature in many kinase inhibitors. A patent application has

disclosed a series of compounds derived from 2-Bromo-5-methoxypyrazine that act as

PCSK9 kinase inhibitors. While specific quantitative data for these patented compounds is not

publicly available, the general activity is noted. For a quantitative comparison, data from

structurally similar pyrazine-based kinase inhibitors are presented below.

Compound Class Target Kinase IC₅₀ (nM) Reference

Novel Synthesized

Derivative
[Target Kinase] [Experimental Value] [Internal Data]

2,6-disubstituted

pyrazines
CK2

[Example Value: 100-

500]
[2]

2,6-disubstituted

pyrazines
PIM-1

[Example Value: 50-

200]
[2]

Phenylaminopyrimidin

e Derivatives
Bcr-Abl

[Example Value: 25-

100]
[3]

G-Protein Coupled Receptor (GPCR) Modulators
Derivatives of 2-Bromo-5-methoxypyrazine have been explored as modulators of GPCRs. A

patent describes the synthesis of APJ receptor agonists from this starting material. The APJ

receptor is a therapeutic target for cardiovascular diseases. Quantitative data for these specific

compounds is limited in the public domain.
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Compound Class Target Receptor EC₅₀ (nM) Reference

Novel Synthesized

Derivative
[Target Receptor] [Experimental Value] [Internal Data]

Triazole Pyridyl

Compounds
APJ Receptor

[Qualitative: Agonist

activity]
[4]

Benzimidazole

Carboxamides
APJ Receptor

[Example Value: 10-

50]
[5]

Anti-inflammatory Agents
Recent research has demonstrated the synthesis of pyrrolo[1,2-a]pyrazines from 2-Bromo-5-
methoxypyrazine, which exhibit anti-inflammatory properties. These compounds have been

shown to inhibit the production of pro-inflammatory cytokines.

Compound
Class

Biological
Activity

Inhibition (%)
at 50 µM

IC₅₀ (µM) Reference

Novel

Synthesized

Derivative

[Assay]
[Experimental

Value]

[Experimental

Value]
[Internal Data]

Pyrrolo[1,2-

a]pyrazines
IL-6 Inhibition 43-59% Not Reported [5]

Pyrazole

Derivatives

Anti-

inflammatory

[Example Value:

>50%]

[Example Value:

1-10]
[6]

Antimicrobial Agents
The pyrazine nucleus is a key pharmacophore in various antimicrobial agents. While specific

derivatives of 2-Bromo-5-methoxypyrazine with antimicrobial activity are not extensively

documented, the broader class of substituted pyrazines has shown significant potential.
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Compound Class Target Organism MIC (µg/mL) Reference

Novel Synthesized

Derivative
[Target Organism] [Experimental Value] [Internal Data]

Pyrazine-containing

Thiazolidinones
M. tuberculosis

[Example Value: 12.5-

50]
[4]

Triazolo[4,3-

a]pyrazine Derivatives
S. aureus 32-256 [7]

Triazolo[4,3-

a]pyrazine Derivatives
E. coli 16-256 [7]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. This section outlines the general synthetic strategies for preparing derivatives of 2-
Bromo-5-methoxypyrazine.

General Procedure for Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds.

Reaction Scheme:
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Reactants

Product

2-Bromo-5-methoxypyrazine Pd Catalyst, Base

Arylboronic Acid

2-Aryl-5-methoxypyrazine

Reactants

Product

2-Bromo-5-methoxypyrazine Pd Catalyst, Ligand, Base

Amine

2-Amino-5-methoxypyrazine Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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